tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate
Description
tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methoxy group at the 7-position, and a bromine atom at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, enabling functionalization at the 3-position via cross-coupling reactions (e.g., Suzuki-Miyaura) while the Boc group enhances stability during synthetic steps .
Structure
3D Structure
Properties
Molecular Formula |
C14H16BrNO3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-7-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-10(15)9-6-5-7-11(18-4)12(9)16/h5-8H,1-4H3 |
InChI Key |
AVPZQSBPDHKEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate typically involves the bromination of a methoxy-substituted indole derivative followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step is usually carried out under basic conditions using a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can also play a role in the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)
- Substituents : Bromine (4-position), formyl (3-position), methoxy (7-position).
- Key Differences : The bromine at the 4-position and formyl group at the 3-position alter electronic properties and reactivity. The formyl group enables nucleophilic additions or reductions, distinguishing it from the 3-bromo analog, which is primed for cross-coupling reactions.
- Synthetic Utility : Used in derivatization for bioactive molecule synthesis .
tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate
- Substituents : Iodine (3-position), bromine (7-position).
- Key Differences : The iodine atom at the 3-position enhances reactivity in cross-coupling reactions due to its superior leaving-group ability compared to bromine. The bromine at the 7-position may sterically hinder substitutions at adjacent positions.
- Physical Properties : Molecular weight = 321.94 g/mol (vs. ~326.19 g/mol for the 3-bromo-7-methoxy analog) .
tert-Butyl (R)-3-(2-((tert-butoxycarbonyl)amino)-3-(methoxy(methyl)amino)-3-oxopropyl)-1H-indole-1-carboxylate
- Substituents : Complex side chain at the 3-position (amide, carbamate, methoxy-methyl groups).
- Key Differences : The side chain introduces hydrogen-bonding capabilities and chiral centers, making it suitable for biological targeting (e.g., HDAC8 inhibition). The absence of a halogen reduces cross-coupling utility but enhances bioactivity .
Cross-Coupling Reactions
- 3-Bromo-7-methoxy analog : Optimized for Suzuki-Miyaura couplings due to bromine’s balance of reactivity and stability. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) are typically employed .
- 3-Iodo-7-bromo analog : Higher reactivity in couplings but prone to unintended dehalogenation. Used in low-temperature reactions to preserve the iodine substituent .
- 3-Formyl-4-bromo analog : The formyl group allows for condensation reactions (e.g., formation of hydrazones) but limits direct cross-coupling utility .
Protecting Group Strategies
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| 3-bromo-7-methoxy-1H-indole-1-carboxylate | C₁₄H₁₆BrNO₃ | ~326.19 | Bromine, methoxy, Boc | Suzuki couplings, electrophilic substitution |
| 4-bromo-3-formyl-7-methoxy analog | C₁₅H₁₅BrNO₄ | 368.19 | Formyl, bromine, methoxy | Nucleophilic additions, reductions |
| 3-iodo-7-bromo analog | C₁₃H₁₃BrINO₂ | 421.06 | Iodine, bromine, Boc | High-yield cross-couplings |
| HDAC8 inhibitor analog | C₂₄H₃₄N₄O₆ | 498.56 | Amide, carbamate, methoxy | Bioactivity, chiral synthesis |
Biological Activity
Tert-butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate exhibits various biological activities attributed to its structural characteristics:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Antimicrobial Properties : Similar indole derivatives have shown significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
- Interaction with Biological Targets : Molecular docking studies indicate that the bromine substitution may enhance interactions with biological molecules, potentially increasing therapeutic efficacy.
Anticancer Activity
Research has demonstrated that indole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies on structurally related compounds have shown promising results against various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. In particular, compounds with similar structures have displayed low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA). Although specific data for this compound is limited, its structural similarity to other effective compounds suggests potential efficacy in this area .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. The presence of bromine at the 3-position may enhance enzyme inhibition compared to other halogenated analogs. Additionally, the methoxy group at the 7-position plays a crucial role in modulating hydrophobic interactions with biological targets .
This compound represents a promising candidate for further research due to its potential anticancer and antimicrobial properties. Future studies should focus on detailed in vitro and in vivo evaluations to elucidate its full therapeutic potential and mechanisms of action.
References
The references include diverse sources that provide insights into the biological activities associated with this compound and related indole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized indole core followed by tert-butyl carbamate protection. For example, bromination with N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert atmosphere at 0–5°C minimizes side reactions. Post-bromination, tert-butoxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) with a catalytic base (e.g., DMAP) in tetrahydrofuran (THF) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.1–1.3 equivalents of NBS to prevent over-bromination).
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tert-butyl groups at δ 1.2–1.4 ppm).
- X-ray Crystallography : Single-crystal diffraction resolves stereoelectronic effects (e.g., planarity of the indole ring, Br···O non-covalent interactions). SHELXL-2018 refines anisotropic displacement parameters (ADPs) and validates hydrogen bonding networks .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 326.04 for C₁₄H₁₆BrNO₃).
Q. What are the typical reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The C-3 bromine participates in:
- Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.
- Nucleophilic Substitution : With amines (e.g., piperazine in DMF, 100°C) or azides (NaN₃, DMSO, 120°C).
Reaction efficiency depends on steric hindrance from the tert-butyl group, requiring polar aprotic solvents and extended reaction times .
Advanced Research Questions
Q. How can SHELXL refine crystallographic data for this compound when twinning or disorder is present?
- Methodological Answer : For twinned data, use the TWIN and BASF commands in SHELXL to model twin domains. For disorder (e.g., tert-butyl group rotation), apply PART and SUMP restraints to refine occupancies. High-resolution data (<1.0 Å) improves ADPs for the bromine atom, which often exhibits anisotropic thermal motion .
Q. How to resolve contradictions in synthetic yields reported for bromination steps?
- Methodological Answer : Yield discrepancies (e.g., 60% vs. 85%) arise from:
- Solvent Polarity : Lower yields in DCM vs. DMF due to reduced solubility of intermediates.
- Temperature Control : Exothermic bromination requires strict temperature maintenance (0–5°C).
Validate protocols using control experiments with inert gas purging and quantify side products via HPLC .
Q. What computational methods support structure-activity relationship (SAR) studies for indole derivatives?
- Methodological Answer :
- DFT Calculations : Gaussian 16 optimizes geometries (B3LYP/6-31G*) to predict electrophilic regions (e.g., C-3 bromine’s susceptibility to substitution).
- Molecular Docking : AutoDock Vina screens binding affinities to biological targets (e.g., kinases), correlating steric bulk of the tert-butyl group with inhibitory activity .
Q. How does experimental phasing using SHELXC/D/E improve structural determination for heavy-atom derivatives?
- Methodological Answer : SHELXC pre-processes data to identify bromine’s anomalous signal. SHELXD performs dual-space recycling for phase determination, while SHELXE extends phases via density modification. For low-resolution data (<2.5 Å), iterative model rebuilding in COOT combined with REFMAC5 refinement enhances accuracy .
Q. What strategies mitigate decomposition during Boc deprotection in acidic conditions?
- Methodological Answer : Use TFA/DCM (1:4) at 0°C to minimize acid-sensitive indole ring degradation. Monitor via LC-MS and quench with cold NaHCO₃. For labile derivatives, switch to milder deprotection (e.g., HCl in dioxane) .
Key Notes
- Advanced questions emphasize methodological rigor (e.g., SHELX refinement, DFT modeling).
- Structural uniqueness arises from the tert-butyl group’s steric effects and bromine’s electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
